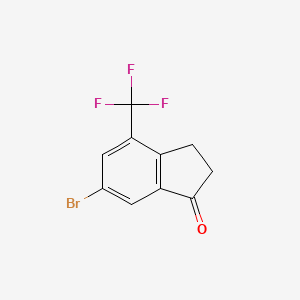![molecular formula C35H28N4O11 B1380629 (5-Methyl-2-oxo-1,3-dioxol-4-yl)methyl 2-ethoxy-1-((2'-(4-((5-methyl-2-oxo-1,3-dioxol-4-yl)methyl)-5-oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)-[1,1'-biphenyl]-4-yl)methyl)-1H-benzo[d]imidazole-7-carboxylate CAS No. 1604812-35-2](/img/structure/B1380629.png)
(5-Methyl-2-oxo-1,3-dioxol-4-yl)methyl 2-ethoxy-1-((2'-(4-((5-methyl-2-oxo-1,3-dioxol-4-yl)methyl)-5-oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)-[1,1'-biphenyl]-4-yl)methyl)-1H-benzo[d]imidazole-7-carboxylate
説明
The compound “(5-Methyl-2-oxo-1,3-dioxol-4-yl)methyl 2-ethoxy-1-((2’-(4-((5-methyl-2-oxo-1,3-dioxol-4-yl)methyl)-5-oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)-[1,1’-biphenyl]-4-yl)methyl)-1H-benzo[d]imidazole-7-carboxylate” is a complex organic molecule . It appears to contain several functional groups, including a benzimidazole, a biphenyl, an oxadiazole, and a dioxolane .
Molecular Structure Analysis
The molecular structure of this compound is quite complex, with several rings and functional groups . The presence of these groups suggests that the compound could have interesting chemical properties .
Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions. The presence of several different functional groups means that it could react in many different ways .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like this would depend on its exact structure . For example, the presence of polar functional groups could make it soluble in polar solvents .
科学的研究の応用
Crystal Structure and Synthesis
- The crystal structure of azilsartan methyl ester, a closely related compound, was studied to understand its conformation and intermolecular interactions. Two independent molecules in the structure displayed different conformations, highlighting the complexity of such molecules and their potential for diverse interactions in biological systems (Zhengyi Li et al., 2015).
- Research on the synthesis and characterization of azilsartan kamedoxomil's related substances provided insights into the chemical pathways and potential impurities that can arise in the synthesis of complex molecules like the one . These findings are crucial for optimizing synthesis methods and ensuring the purity of the final product (N. V. D. H. Maddi et al., 2017).
Degradation Studies
- A study on the identification of degradation compounds of azilsartan used LC-MS techniques, providing valuable information on the stability of such compounds and the nature of their degradation products. Understanding the degradation pathways is essential for assessing the shelf life and storage conditions of pharmaceuticals (W. Qian, 2014).
特性
IUPAC Name |
(5-methyl-2-oxo-1,3-dioxol-4-yl)methyl 2-ethoxy-3-[[4-[2-[4-[(5-methyl-2-oxo-1,3-dioxol-4-yl)methyl]-5-oxo-1,2,4-oxadiazol-3-yl]phenyl]phenyl]methyl]benzimidazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H28N4O11/c1-4-44-32-36-26-11-7-10-25(31(40)45-18-28-20(3)47-35(43)49-28)29(26)38(32)16-21-12-14-22(15-13-21)23-8-5-6-9-24(23)30-37-50-33(41)39(30)17-27-19(2)46-34(42)48-27/h5-15H,4,16-18H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIGXPFQGERNXGJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC2=CC=CC(=C2N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NOC(=O)N5CC6=C(OC(=O)O6)C)C(=O)OCC7=C(OC(=O)O7)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H28N4O11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
680.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



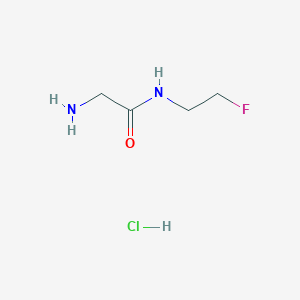
![2-Bromo-1-[2-methyl-6-(trifluoromethyl)pyridin-3-yl]ethanone hydrobromide](/img/structure/B1380551.png)
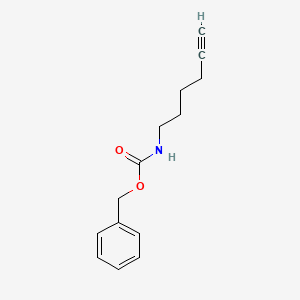
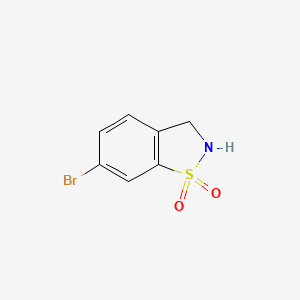
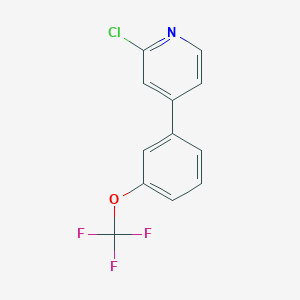
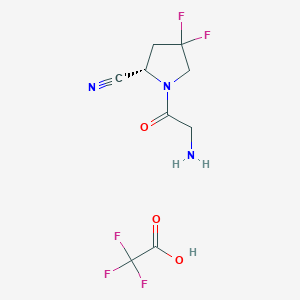
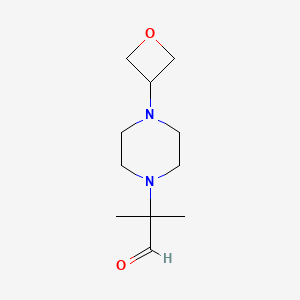
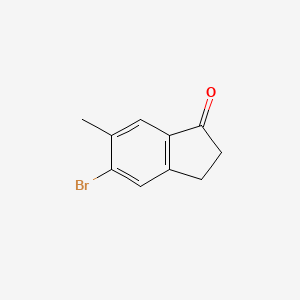
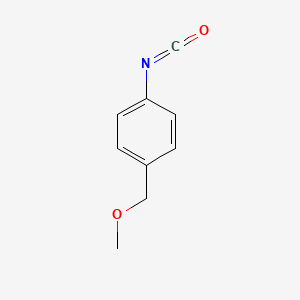
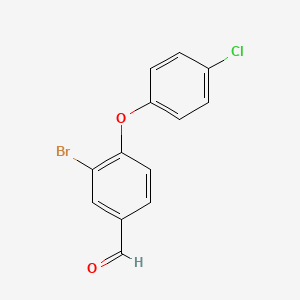
![6-(4-Aminophenyl)-1-(4-methoxyphenyl)-7-oxo-4,5-dihydropyrazolo[3,4-c]pyridine-3-carboxamide](/img/structure/B1380565.png)
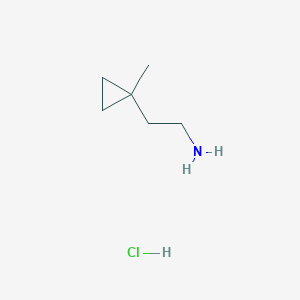
![Benzyl 5-azaspiro[2.5]octane-5-carboxylate](/img/structure/B1380567.png)
